molecular formula C13H12O3 B8617820 Methyl 7-methoxy-2-naphthoate

Methyl 7-methoxy-2-naphthoate

Cat. No.: B8617820
M. Wt: 216.23 g/mol
InChI Key: FCGMYOHQMJECKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-methoxy-2-naphthoate is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group at the 7th position and a carboxylate ester group at the 2nd position of the naphthalene ring. This compound is primarily used in research and development settings and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-methoxy-2-naphthoate can be synthesized through several methods. One common synthetic route involves the esterification of 7-methoxynaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification are likely applied on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-methoxy-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials for research and development purposes.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-naphthoate depends on the specific chemical reactions it undergoesThe methoxy and ester groups play crucial roles in determining the reactivity and selectivity of the compound in different reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methoxy-2-naphthoate is unique due to the presence of both the methoxy and ester functional groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 7-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h3-8H,1-2H3

InChI Key

FCGMYOHQMJECKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C(=O)OC)C=C1

Origin of Product

United States

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